Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate
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Overview
Description
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate is an organic compound with the molecular formula C17H25NO4. It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group, an oxopropyl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate typically involves the reaction of ethyl 3-aminopropanoate with ethyl 3-ethoxy-3-oxopropanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]-propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
Uniqueness
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-2-phenylpropanoate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17-12-14(16(19)21-4-2)13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |
InChI Key |
WWHRCUDYOGEGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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